molecular formula C9H17BrO2 B153448 tert-Butyl 5-bromopentanoate CAS No. 88987-42-2

tert-Butyl 5-bromopentanoate

Cat. No.: B153448
CAS No.: 88987-42-2
M. Wt: 237.13 g/mol
InChI Key: UYDIIUHJHUZDME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 5-bromopentanoate is a useful research compound. Its molecular formula is C9H17BrO2 and its molecular weight is 237.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 5-bromopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BrO2/c1-9(2,3)12-8(11)6-4-5-7-10/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDIIUHJHUZDME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88987-42-2
Record name tert-butyl 5-bromopentanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Significance in Contemporary Chemical Research

The importance of tert-butyl 5-bromopentanoate in modern organic synthesis lies in its dual reactivity. The terminal bromine atom serves as a reactive site, acting as a leaving group in various nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups by reacting it with nucleophiles such as amines, thiols, and alkoxides.

Simultaneously, the tert-butyl ester group functions as a protecting group for the carboxylic acid functionality. chembk.com This bulky group is relatively stable under many reaction conditions but can be removed (hydrolyzed) under acidic conditions to reveal the carboxylic acid. chembk.com This orthogonal reactivity allows chemists to perform modifications at the bromine-bearing end of the molecule without affecting the ester, and vice versa, enabling the stepwise and controlled construction of complex molecular architectures.

This strategic combination makes this compound a valuable linker molecule and building block in the synthesis of more complex structures, including pharmaceuticals and other biologically active compounds. tcichemicals.com Its defined carbon chain also serves as a spacer, allowing different parts of a larger molecule to be positioned at a specific distance from each other, which can be crucial for biological activity.

Scope and Objectives of the Research Outline

Esterification Reactions

The most direct route to this compound involves the esterification of 5-bromopentanoic acid with tert-butanol (B103910). This transformation can be achieved through several approaches, with direct acid-catalyzed esterification being a prominent method.

Direct Esterification of 5-bromopentanoic Acid with tert-Butanol

The direct esterification of 5-bromopentanoic acid with tert-butanol is a common and effective method for synthesizing the target compound. beilstein-journals.org This reaction typically requires an acid catalyst to facilitate the formation of the ester from the carboxylic acid and alcohol.

A frequently employed catalytic system for this esterification involves the use of sulfuric acid (H₂SO₄) in dichloromethane (B109758) (DCM) as a solvent. beilstein-journals.orgcdnsciencepub.com In a typical procedure, magnesium sulfate (B86663) (MgSO₄) is added to the DCM, followed by sulfuric acid, and the mixture is stirred before the introduction of 5-bromopentanoic acid and tert-butanol. beilstein-journals.orgcdnsciencepub.com The use of an acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by tert-butanol.

Optimization of reaction parameters is key to achieving high yields. The reaction is typically stirred for an extended period, for instance, for 3 days, under an inert atmosphere, such as argon (Ar), to prevent side reactions and decomposition of reagents. beilstein-journals.orgcdnsciencepub.com The temperature is generally maintained at room temperature. beilstein-journals.orgcdnsciencepub.com The molar ratio of reactants also plays a significant role; an excess of tert-butanol is often used to drive the equilibrium towards the product side. beilstein-journals.orgcdnsciencepub.com

Following the reaction, a workup procedure is necessary to isolate and purify the this compound. This typically involves quenching the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). beilstein-journals.orgcdnsciencepub.com The organic phase is then separated, washed with brine, and dried over an anhydrous salt like sodium sulfate (Na₂SO₄). beilstein-journals.orgcdnsciencepub.com The final purification is commonly achieved by flash column chromatography, using a solvent system such as a mixture of ethyl acetate (B1210297) and hexane (B92381) to yield the product as a colorless oil. beilstein-journals.orgcdnsciencepub.com

Alternative Esterification Approaches

Besides direct acid-catalyzed esterification, other methods have been developed for the synthesis of tert-butyl esters, which can be applied to the preparation of this compound.

One notable alternative is the Steglich esterification , which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. organic-chemistry.orgorganic-chemistry.org This method is particularly mild and effective for sterically hindered alcohols like tert-butanol. organic-chemistry.orgorganic-chemistry.org The reaction proceeds through the formation of an O-acylisourea intermediate, which is then attacked by the alcohol to form the ester. organic-chemistry.org

Another approach involves the use of tert-butyl trichloroacetimidate . This reagent can react with carboxylic acids to form tert-butyl esters under mild conditions. tandfonline.com

More recent developments include the use of bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst in tert-butyl acetate, which serves as both the solvent and the tert-butylating agent. thieme-connect.comnii.ac.jp This method has been shown to be highly efficient for the tert-butylation of various carboxylic acids. thieme-connect.comnii.ac.jp

Method Reagents Key Features
Direct Esterification5-bromopentanoic acid, tert-butanol, H₂SO₄, DCMCommon, effective, requires acidic conditions. beilstein-journals.orgcdnsciencepub.com
Steglich Esterification5-bromopentanoic acid, tert-butanol, DCC, DMAPMild conditions, suitable for sterically hindered alcohols. organic-chemistry.orgorganic-chemistry.org
tert-Butyl Trichloroacetimidate5-bromopentanoic acid, tert-butyl trichloroacetimidateMild reaction conditions. tandfonline.com
Tf₂NH Catalysis5-bromopentanoic acid, tert-butyl acetate, Tf₂NHHigh efficiency, fast reaction rates. thieme-connect.comnii.ac.jp

Bromination Techniques for Precursors

The synthesis of this compound is contingent on the availability of its precursor, 5-bromopentanoic acid. Several synthetic routes to this key intermediate have been established, often involving the bromination of cyclic or acyclic precursors.

A common strategy for synthesizing 5-bromopentanoic acid involves the ring-opening of δ-valerolactone . This can be achieved by treating δ-valerolactone with hydrobromic acid (HBr). cdnsciencepub.com In one reported procedure, crude δ-valerolactone, obtained from the oxidation of cyclopentanone (B42830), was refluxed with 48% hydrobromic acid to yield 5-bromopentanoic acid. cdnsciencepub.com

Another approach to brominated pentanoic acid derivatives starts from δ-valerolactone and involves reaction with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃). This method, however, has been reported to yield 2,5-dibromopentanoic acid. beilstein-journals.org

The synthesis of 5-bromopentanoic acid from cyclopentanone has also been reported, providing an alternative starting material for the synthesis of the precursor. cdnsciencepub.comchemicalbook.com This involves the oxidation of cyclopentanone to δ-valerolactone, which is then subjected to ring-opening with HBr. cdnsciencepub.com

Precursor Reagents Product Reference
δ-ValerolactoneHBr5-Bromopentanoic acid cdnsciencepub.com
δ-ValerolactoneBr₂, PBr₃2,5-Dibromopentanoic acid beilstein-journals.org
Cyclopentanone1. Peroxytrifluoroacetic acid 2. HBr5-Bromopentanoic acid cdnsciencepub.com

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of its production. This involves considering factors such as atom economy, the use of less hazardous reagents, and the development of more efficient catalytic processes.

A common method for synthesizing this compound is through the esterification of 5-bromopentanoic acid with tert-butanol. chembk.com This reaction is typically catalyzed by an acid. chembk.com Research into greener alternatives has explored the use of solid acid catalysts, such as perfluorinated sulfonic resin, which can be recovered and reused, minimizing waste.

Another approach involves the reaction of 5-bromopentanoic acid with isobutene. google.com This method can be performed under normal pressure and at moderate temperatures, potentially reducing energy consumption. google.com The use of a recyclable catalyst further enhances the green credentials of this synthetic route. google.com

The principles of atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product, are crucial in assessing the "greenness" of a synthetic method. uni-muenchen.defu-berlin.de While specific atom economy data for all synthetic routes to this compound are not always reported, reactions that proceed with high yields and minimal byproduct formation are generally favored from a green chemistry perspective. For instance, a reported synthesis via the reaction of 5-bromopentanoic acid and tert-BuOH in the presence of sulfuric acid and magnesium sulfate achieved a 90% yield. acs.org

The choice of solvent also plays a significant role in the environmental impact of a synthesis. Dichloromethane (DCM) is a common solvent used in the synthesis of this compound. acs.org However, due to its environmental concerns, research is ongoing to find more benign alternatives.

Table 1: Comparison of Synthetic Methods for this compound

Reactants Catalyst/Reagents Solvent Reaction Conditions Yield Reference
5-bromopentanoic acid, tert-butanol Sulfuric acid, Magnesium sulfate Dichloromethane (DCM) Stirred for 3 days under Ar atmosphere 90% acs.org
5-bromopentanoic acid, tert-butanol N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP) Not specified Ice-cold stirred solution Not specified rsc.org
Intermediate 2, tert-butyl-5-bromopentanoate Potassium carbonate Acetonitrile (B52724) Heated to 80 °C for 12 h Not specified nih.gov

Table 2: List of Compounds Mentioned

Compound Name
This compound
5-bromopentanoic acid
tert-butanol
Sulfuric acid
Magnesium sulfate
Dichloromethane (DCM)
N,N'-dicyclohexylcarbodiimide (DCC)
4-dimethylaminopyridine (DMAP)
Potassium carbonate
Acetonitrile
Isobutene
Perfluorinated sulfonic resin

Reactivity and Transformational Chemistry of Tert Butyl 5 Bromopentanoate

Nucleophilic Substitution Reactions

The primary mode of reactivity for tert-butyl 5-bromopentanoate involves the substitution of the bromide ion, a good leaving group, by various nucleophiles. These reactions proceed via an SN2 mechanism, where the nucleophile attacks the carbon atom bonded to the bromine, leading to the formation of a new carbon-nucleophile bond and the displacement of the bromide ion in a single, concerted step.

Nitrogen-containing compounds, particularly amines, are effective nucleophiles due to the lone pair of electrons on the nitrogen atom. Polyamines like diethylenetriamine (B155796) possess multiple nucleophilic sites (primary and secondary amines) and can react with this compound to introduce a pentanoate ester moiety onto the amine backbone.

The reaction of this compound with diethylenetriamine results in the formation of a new carbon-nitrogen bond, yielding an amino-functionalized ester. The nucleophilic nitrogen atom of the amine attacks the electrophilic carbon bearing the bromine atom, displacing the bromide ion. Given that diethylenetriamine has primary and secondary amine groups, multiple alkylations are possible. However, by controlling the stoichiometry, it is possible to favor mono-alkylation, leading to the attachment of a single tert-butyl 5-pentanoate unit to the polyamine. The resulting product combines the structural features of an amino acid precursor with a bulky ester protecting group.

The alkylation of amines with alkyl halides is a well-established transformation. For the reaction between this compound and diethylenetriamine, typical conditions would involve a polar aprotic solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), to facilitate the SN2 pathway. An excess of the amine nucleophile is often used to minimize the extent of multiple alkylations on the same amine molecule and to act as a base to neutralize the hydrogen bromide (HBr) formed as a byproduct. Alternatively, a non-nucleophilic base, such as potassium carbonate or triethylamine, can be added to the reaction mixture for this purpose. The reaction temperature is typically maintained between room temperature and moderate heating (e.g., 50-80 °C) to ensure a reasonable reaction rate without promoting side reactions.

Optimization of the yield for the desired mono-alkylated product depends critically on the molar ratio of the reactants. Using a large excess of diethylenetriamine shifts the equilibrium towards the formation of the singly substituted product.

Table 1: Representative Conditions for SN2 Reaction with Diethylenetriamine

ParameterConditionPurpose
Electrophile This compoundProvides the ester moiety and electrophilic carbon center.
Nucleophile DiethylenetriamineActs as the nitrogen nucleophile.
Solvent Acetonitrile (CH₃CN) or DMFPolar aprotic solvent to facilitate the SN2 mechanism.
Base K₂CO₃ or excess DiethylenetriamineNeutralizes the HBr byproduct.
Temperature 25–70 °CProvides sufficient energy for the reaction to proceed.
Stoichiometry >3 equivalents of amineMinimizes polyalkylation and maximizes the yield of the mono-adduct.

Oxygen nucleophiles, particularly alkoxides, readily participate in SN2 reactions with primary alkyl halides like this compound. This classic transformation, known as the Williamson Ether Synthesis, is a reliable method for forming ether linkages. masterorganicchemistry.com

To react with this compound, the hydroxyl groups of triethylene glycol must first be converted into a more potent nucleophile. This is achieved by deprotonation with a strong base, such as sodium hydride (NaH), to form the corresponding sodium glycolate (B3277807) (alkoxide). The resulting alkoxide is a strong oxygen nucleophile that can efficiently attack the primary carbon of this compound, displacing the bromide and forming a new carbon-oxygen bond, which constitutes the ether linkage. The product is a functionalized molecule containing both an ether chain and a tert-butyl ester group.

Table 2: Representative Conditions for Williamson Ether Synthesis

ParameterConditionPurpose
Electrophile This compoundProvides the ester moiety and electrophilic carbon center.
Nucleophile Triethylene glycolThe alcohol precursor to the oxygen nucleophile.
Base Sodium Hydride (NaH)Deprotonates the alcohol to form the highly nucleophilic alkoxide.
Solvent Tetrahydrofuran (B95107) (THF) or DMFAnhydrous polar aprotic solvent to support the alkoxide and SN2 reaction.
Temperature 0 °C to room temperatureAllows for controlled deprotonation followed by substitution.

An alternative strategy in nucleophilic substitution involves converting a poor leaving group, such as a hydroxyl group (-OH), into an excellent one. masterorganicchemistry.com Alcohols are generally poor substrates for direct SN2 reactions because the hydroxide (B78521) ion (HO⁻) is a strong base and thus a poor leaving group. masterorganicchemistry.com To overcome this, the hydroxyl group can be "activated" by converting it into a sulfonate ester, such as a tosylate.

The reaction of an alcohol like triethylene glycol with p-toluenesulfonyl chloride (TsCl) in the presence of a weak base like pyridine (B92270) replaces the hydroxyl hydrogen with a tosyl group (-SO₂C₆H₄CH₃). masterorganicchemistry.com The resulting tosylate group is an excellent leaving group because its corresponding anion is highly stabilized by resonance. masterorganicchemistry.com Once the triethylene glycol is converted to its tosylated form, it becomes a potent electrophile, readily susceptible to attack by various nucleophiles. This activation method transforms the alcohol into a substrate suitable for SN2 reactions.

SN2 Reactions with Azide (B81097) Nucleophiles (e.g., NaN₃)

The primary alkyl bromide in this compound is an excellent electrophile for SN2 reactions. With strong nucleophiles like the azide ion (N₃⁻), the compound undergoes efficient substitution to displace the bromide.

The reaction of this compound with sodium azide (NaN₃) is a classic example of an SN2 reaction, leading to the formation of tert-butyl 5-azidopentanoate. This transformation is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to enhance the nucleophilicity of the azide ion. The reaction of alkyl halides with sodium azide is a well-established method for introducing the azide functionality into organic molecules. For instance, a similar reaction involves treating 1-amino-3-chloropropane hydrochloride with sodium azide in water at 80°C to yield the corresponding alkyl azide rsc.org. The use of potassium azide, which is more soluble in some organic solvents, can also be advantageous in certain preparations orgsyn.org.

Table 1: Representative Conditions for SN2 Azide Synthesis

Electrophile Azide Source Solvent Temperature Product
This compound Sodium Azide DMF Room Temp. to 50°C tert-Butyl 5-azidopentanoate

This table presents typical, not specific experimental, conditions for the synthesis of alkyl azides from alkyl halides.

The tert-butyl ester group in the newly synthesized tert-butyl 5-azidopentanoate acts as a protecting group for the carboxylic acid. This group is robust under the conditions of the azide substitution but can be selectively removed later. The hydrolysis is typically achieved under acidic conditions, which cleave the ester without affecting the azide group. acsgcipr.org Strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM) are commonly used for this deprotection. rsc.org The mechanism involves protonation of the ester's carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which is then quenched to form isobutylene (B52900). acsgcipr.org This process yields the corresponding carboxylic acid, 5-azidopentanoic acid, which can be used in further synthetic steps, such as peptide synthesis or click chemistry.

Alkylation Reactions (e.g., with potassium carbonate)

This compound serves as a versatile five-carbon alkylating agent. The electrophilic primary carbon atom readily reacts with various nucleophiles, including oxygen-based nucleophiles, to form new carbon-oxygen bonds.

In O-alkylation reactions, an alcohol or phenol (B47542) is deprotonated by a base to form an alkoxide or phenoxide, which then acts as a nucleophile. This nucleophile attacks the carbon atom bearing the bromine in this compound, displacing the bromide and forming an ether linkage. A common and mild base used for this purpose is potassium carbonate (K₂CO₃), which is particularly effective for the alkylation of phenols. For more sterically hindered or less acidic alcohols, stronger bases like potassium tert-butoxide (tBuOK) may be employed to ensure complete deprotonation. rsc.org This method is a fundamental strategy for constructing ether bonds in organic synthesis. organic-chemistry.org

Table 2: Example of O-Alkylation Reaction Parameters

Substrate Alkylating Agent Base Solvent Product Yield
A generic alcohol (R-OH) tert-Butyl 2-bromoacetate tBuOK THF R-O-CH₂CO₂tBu 52% rsc.org

This table illustrates representative conditions for O-alkylation, drawing parallels from similar reactions.

The efficiency of O-alkylation reactions is significantly influenced by the choice of solvent and the reaction temperature.

Solvent: Polar aprotic solvents like DMF, DMSO, or acetone (B3395972) are generally preferred for SN2 reactions. These solvents can solvate the cation of the base (e.g., K⁺ from potassium carbonate) while leaving the nucleophilic anion (the alkoxide or phenoxide) relatively free and highly reactive. In phase-transfer catalysis, the choice of solvent can be critical to facilitate the movement of the nucleophile between phases. researchgate.net

Temperature: Increasing the reaction temperature generally increases the rate of the SN2 reaction, leading to shorter reaction times. However, excessively high temperatures can promote side reactions, such as elimination (E2) reactions, although this is less of a concern with primary alkyl halides like this compound. For many alkylations, reactions are run at elevated temperatures, such as refluxing in acetone or heating to 50-80°C in DMF, to ensure the reaction proceeds to completion in a reasonable timeframe. The optimal temperature is a balance between reaction rate and selectivity. researchgate.netacademie-sciences.fr

Cleavage and Deprotection Strategies

The tert-butyl ester is a valuable protecting group for carboxylic acids due to its stability in neutral and basic conditions. acsgcipr.org However, its primary utility lies in its facile removal under acidic conditions. acsgcipr.org

A variety of acidic reagents can be used for the deprotection of tert-butyl esters. The choice of reagent often depends on the presence of other acid-sensitive functional groups in the molecule.

Common deprotection strategies include:

Trifluoroacetic Acid (TFA): A solution of TFA in dichloromethane (DCM), often in a 1:1 ratio, is a standard and highly effective method for cleaving tert-butyl esters at room temperature. rsc.org

Aqueous Phosphoric Acid: This reagent offers a milder, environmentally benign alternative for the deprotection of tert-butyl esters and ethers. organic-chemistry.orgorganic-chemistry.org

Formic Acid: Can be used for deprotection, particularly on sensitive substrates like β-lactams. acsgcipr.org

Lewis Acids: Reagents like zinc bromide (ZnBr₂) in DCM can chemoselectively cleave tert-butyl esters in the presence of other acid-labile groups. researchgate.net

Thermolytic Cleavage: In some cases, heating in specific solvents like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP) can effect the cleavage of tert-butyl esters. researchgate.net

Table 3: Common Reagents for tert-Butyl Ester Deprotection

Reagent Typical Conditions Selectivity Notes
Trifluoroacetic Acid (TFA) DCM, room temperature rsc.org Strong acid, removes many other acid-labile groups.
Aqueous Phosphoric Acid - Mild and selective over groups like Cbz carbamates. organic-chemistry.orgorganic-chemistry.org
Zinc Bromide (ZnBr₂) DCM Chemoselective; N-Boc and N-trityl groups may also be labile. researchgate.net
Formic Acid - Suitable for use on β-lactam substrates. acsgcipr.org

Hydrolysis of the tert-Butyl Ester Moiety

Acid-Mediated Deprotection (e.g., TFA in DCM, HCl in THF)

Acid-catalyzed hydrolysis is a common and effective method for the deprotection of tert-butyl esters. acsgcipr.org These reactions proceed via a mechanism involving protonation of the carbonyl oxygen, which increases its electrophilicity. acsgcipr.org This is followed by the departure of the stable tert-butyl cation, which can then be trapped or deprotonate to form isobutylene gas. commonorganicchemistry.com

Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is a widely used reagent system for this purpose. Typically, a 50% solution of TFA in DCM at room temperature is sufficient to achieve efficient deprotection of tert-butyl esters. researchgate.net For substrates that may be sensitive to strong acids, milder conditions can sometimes be employed. The use of anhydrous hydrogen chloride (HCl) in a solvent such as tetrahydrofuran (THF) also facilitates the cleavage of the tert-butyl ester. This method is particularly useful in syntheses where the presence of water is undesirable. The reaction mechanism involves the formation of a tert-butyloxonium ion, which then dissociates to a carbocation intermediate. rsc.org

Reagent SystemTypical ConditionsMechanistic Pathway
TFA in DCM50% TFA, Room TemperatureProtonation followed by loss of tert-butyl cation commonorganicchemistry.comresearchgate.net
HCl in THFAnhydrous HCl, Room TemperatureFormation of tert-butyloxonium ion and subsequent dissociation rsc.org
Basic Hydrolysis (e.g., LiOH in THF/H₂O)

While acid-mediated deprotection is more common for tert-butyl esters due to their stability under basic conditions, hydrolysis can be induced with a strong base, though it is generally less favored. acsgcipr.org The use of lithium hydroxide (LiOH) in a mixed solvent system of tetrahydrofuran (THF) and water is a standard method for the hydrolysis of various esters. thieme-connect.decommonorganicchemistry.com This method is often preferred when other functional groups in the molecule are acid-sensitive. The reaction proceeds through the nucleophilic attack of the hydroxide ion on the carbonyl carbon. The choice of a co-solvent like THF or methanol (B129727) helps to solubilize the organic substrate in the aqueous medium. commonorganicchemistry.comreddit.com

For the hydrolysis of esters, a mixture of THF, methanol, and water is often employed to ensure the miscibility of the reactants. thieme-connect.de The reaction is typically carried out at room temperature, although gentle heating may be required for less reactive esters. reddit.com

Reagent SystemTypical ConditionsKey Considerations
LiOH in THF/H₂ORoom TemperatureUseful for acid-sensitive substrates thieme-connect.decommonorganicchemistry.com

Reduction of Azide Groups (e.g., triphenylphosphine)

In synthetic pathways where this compound is first converted to an azide, the subsequent reduction of the azide to a primary amine is a crucial step. The Staudinger reaction, which employs triphenylphosphine (B44618) (PPh₃), is a mild and efficient method for this transformation. organic-chemistry.org This reaction is highly chemoselective and tolerates a wide range of functional groups, including esters. organic-chemistry.org

The mechanism of the Staudinger reduction involves the initial reaction of triphenylphosphine with the azide to form a phosphazide (B1677712) intermediate. This intermediate then loses a molecule of dinitrogen (N₂) to yield an iminophosphorane. Subsequent hydrolysis of the iminophosphorane in the presence of water produces the desired primary amine and triphenylphosphine oxide as a byproduct. organic-chemistry.org The reaction is typically carried out at room temperature. organic-chemistry.org

Reducing AgentKey IntermediateProductByproduct
Triphenylphosphine (PPh₃)IminophosphoranePrimary AmineTriphenylphosphine oxide

Advanced Coupling Reactions

The carbon-bromine bond in this compound provides a handle for constructing more complex molecules through carbon-carbon bond-forming reactions.

Suzuki–Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide. tcichemicals.com This reaction is catalyzed by a palladium complex and requires a base. While aryl halides are common substrates, alkyl halides such as this compound can also participate in these couplings, particularly with organoboron reagents. princeton.edu

The reaction allows for the introduction of various aryl, heteroaryl, vinyl, or alkyl groups at the 5-position of the pentanoate chain. The choice of palladium catalyst, ligand, base, and solvent system is critical for the success of the reaction and depends on the specific coupling partners. The versatility and functional group tolerance of the Suzuki-Miyaura coupling make it a valuable tool in modern organic synthesis. tcichemicals.comyonedalabs.com

ComponentRoleExamples
CatalystFacilitates the reaction cyclePalladium complexes (e.g., Pd(PPh₃)₄)
Organoboron ReagentProvides the coupling partnerArylboronic acids, alkylboranes princeton.edu
BaseActivates the organoboron speciesCarbonates (e.g., Cs₂CO₃, K₂CO₃), Phosphates (e.g., K₃PO₄)
SolventDissolves reactants and influences reactivityToluene, Dioxane, THF, often with water yonedalabs.com

Applications in Advanced Materials and Chemical Biology

Precursor in Polymer Chemistry and Functional Polymers

In polymer science, tert-butyl 5-bromopentanoate is utilized to introduce pendant carboxylic acid groups, which can be tailored to create polymers with specific, responsive properties.

Researchers have successfully employed this compound in the synthesis of polyzwitterions with finely tuned pH-responsive behaviors. nih.gov In one study, the compound was used to create a series of ethylenediamine-based zwitterions on a poly(l-glutamic acid) backbone. nih.govacs.org The synthesis first involves the preparation of this compound from 5-bromopentanoic acid and tert-butanol (B103910). nih.govacs.org This intermediate is then reacted with a polyamine, such as diethylenetriamine (B155796) (DET), to form an amino-acid-functionalized building block. nih.govacs.org This block is subsequently incorporated into the polymer structure. The tert-butyl group can be later removed to expose the carboxylic acid, creating a zwitterionic structure that exhibits sharp pH-dependent changes, making these materials highly sensitive to the narrow pH windows found in specific biological environments like tumor tissues. nih.gov

Table 1: Synthesis of N-{2-[(2-Aminoethyl)amino]ethyl}-5-aminopentanoic Acid tert-Butyl Ester

Parameter Details Reference
Starting Material This compound (10.0 g, 42.2 mmol) nih.govacs.org
Reagent Diethylenetriamine (DET) (36.9 g, 0.359 mol) nih.govacs.org
Solvent Dichloromethane (B109758) (DCM) (100 mL) nih.govacs.org
Reaction Time Overnight nih.govacs.org
Temperature Room Temperature nih.govacs.org
Purification Flash column chromatography nih.govacs.org
Product N-{2-[(2-Aminoethyl)amino]ethyl}-5-aminopentanoic Acid tert-Butyl Ester nih.govacs.org

| Yield | 30% (3.3 g) | nih.govacs.org |

The pH-responsive polymers derived from this compound are prime candidates for advanced drug delivery systems. The ability of these polyzwitterions to respond to the slightly acidic environment of tumors allows for the targeted release of therapeutic agents. nih.gov By engineering the polymer side chains using building blocks derived from this compound, materials can be designed to remain stable in general circulation but to undergo structural changes that trigger drug release upon reaching the target site. nih.gov

Poly(ethylene glycol) (PEG) is a polymer widely used to improve the pharmacokinetic properties of therapeutic molecules. axispharm.com The integration of functional units derived from this compound into PEGylated systems can enhance their utility. For example, α-Methoxy-ω-amino-poly(ethylene glycol) can be used as a macroinitiator or a component in block copolymers where the other block contains the functional groups introduced by this compound. acs.org This combination allows for the creation of stealth drug delivery vehicles that also possess environmentally-responsive, drug-releasing capabilities.

Intermediate in Medicinal Chemistry and Drug Discovery

The role of this compound as a linker precursor is particularly prominent in the field of targeted protein degradation.

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation by the proteasome. nih.govgoogle.com These molecules consist of a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker connecting them. nih.gov this compound is a commonly used reagent for constructing these crucial linker chains. nih.govacs.orgnih.govacs.org

In the synthesis of PROTACs, this compound is used to elongate alcohols or amines to introduce a five-carbon chain with a terminal carboxylic acid (after deprotection). nih.govacs.org For instance, in the creation of hetero-PROTACs designed for pan-degradation of Inhibitor of Apoptosis Proteins (IAPs), this compound was reacted with alcohol precursors to form linker-ligand conjugates. nih.govacs.org Similarly, it has been used in the synthesis of macrocyclic PROTACs targeting the Brd4 protein, where it was reacted with a phenolic intermediate to append the linker chain. nih.govacs.org The tert-butyl ester is then cleaved, typically using trifluoroacetic acid, to reveal a carboxylic acid, which can then be coupled to the other part of the PROTAC molecule. nih.govacs.org This strategic use allows for the systematic variation of linker length and composition, which is critical for optimizing the efficacy of the final PROTAC. nih.gov

Table 2: Application of this compound in PROTAC Synthesis

PROTAC Target/Type Synthetic Role of this compound Reference
Inhibitor of Apoptosis Proteins (IAPs) Used to elongate C6–O–C5 alcohols to form linker L7a for hetero-PROTACs. nih.govacs.org
Bromodomain-containing protein 4 (Brd4) Reacted with a phenolic intermediate to form a key part of the linker in a "Head-to-Tail" macrocyclic PROTAC. nih.govacs.org

| BRD9 | Used in the synthesis of a linker by reacting with a phenolic compound in the presence of K₂CO₃. | google.com |

Development of Prodrugs and Stimuli-Sensitive Linkers

Beyond TPD, this compound is employed in the construction of stimuli-sensitive linkers for prodrugs. unisi.it Prodrugs are inactive compounds that are converted into active drugs in the body, often in response to specific physiological conditions. This strategy can improve drug delivery and reduce side effects. Stimuli-sensitive linkers are critical components of these systems, designed to cleave and release the active drug only at the target site. unisi.it

In one study, this compound was the starting point for synthesizing a linker designed for bioconjugation. The synthesis involved reacting it with triethylene glycol (TEG), followed by conversion of the resulting hydroxyl group to an azide (B81097). Finally, the tert-butyl ester was hydrolyzed to yield a carboxylic acid. unisi.it This final molecule contains a TEG spacer to improve solubility and a terminal carboxylic acid for conjugation, representing a versatile linker for attaching to drug molecules. Such linkers can be incorporated into systems that respond to specific stimuli, like the hypoxic environment of solid tumors. unisi.it

Synthesis of Chemical Probes for Protein Localization Studies in Live Cells

Visualizing the organization and dynamics of proteins within living cells is essential for understanding cellular processes. While fluorescent proteins (like GFP) are widely used, they can sometimes cause imaging artifacts or improper localization of the protein of interest. caltech.edu Small-molecule chemical probes offer a valuable alternative.

This compound has been used in the synthesis of such probes for protein imaging in live bacterial cells. caltech.edu The compound serves as an electrophile to introduce a five-carbon chain with a protected carboxylic acid, which is a component of the final chemical probe. caltech.edu

A key aspect of chemical probes is their ability to be visualized, typically by attaching a fluorescent dye. This compound is used in synthetic pathways that ultimately allow for fluorescent labeling. For instance, a monomer for polymerization was created by reacting this compound with diethylenetriamine (DET). acs.org The resulting polymers, bearing azide termini, were then fluorescently labeled with a Cy3 dye via a copper-free click reaction. This strategy allows for the creation of labeled materials to study biological interactions. acs.org The probes developed for bacterial protein imaging are also designed to be labeled with fluorescent small molecules to provide information about subcellular localization. caltech.edu

Bacterial cells, despite their small size, exhibit a high degree of subcellular organization, forming structures analogous to eukaryotic organelles. caltech.edunih.gov Understanding how proteins are guided to their specific locations is a key area of prokaryotic cell biology. caltech.edu

Chemical probes synthesized using this compound have been applied to study protein compartmentalization in E. coli. These small-molecule labels allowed researchers to visualize the specific localization of bacterial proteins, such as those found at the cell poles (Tar and CheA) or the division septum (FtsZ and FtsA), using super-resolution microscopy (STORM). caltech.edu This approach overcomes the limitations of fluorescent protein fusions and provides a more accurate picture of the ultrastructural assemblies of macromolecules within the bacterial cell. caltech.edu

Chemical Biology Tools for Investigating Biological Processes

This compound serves as a key reagent in the construction of chemical tools designed to investigate complex biological processes. caltech.edu Its bifunctional nature, possessing a terminal bromide for nucleophilic substitution and a protected carboxylic acid, allows for its use as a linker to be incorporated into more complex molecules. caltech.edunih.gov The tert-butyl ester group provides a stable protecting group for the carboxylic acid functionality, which can be removed under acidic conditions in the final stages of a synthesis. sci-hub.secsic.es

This strategy is employed in the development of chemical probes for studying protein localization and function within living cells. caltech.edu For example, the compound has been used to introduce a pentanoate linker into molecules designed for protein imaging in bacteria. caltech.edu This linker can connect a reporter molecule (like a fluorophore) to a ligand that targets a specific protein, enabling visualization of that protein's location and dynamics within the cellular environment. caltech.edu Advances in high-resolution imaging have made it possible to visualize the assemblies of macromolecules with nanometer resolution, and small-molecule fluorescent probes, often built with linkers derived from reagents like this compound, are critical for these studies. caltech.edu Such tools are essential for understanding the spatial and temporal organization of proteins, which is fundamental to cellular processes. caltech.edu

Precursor for Immunoassays and Antibody Generation

This compound is a reactant utilized in the synthetic preparation of haptens, which are small molecules that elicit an immune response only when attached to a large carrier such as a protein. chemicalbook.com This process is fundamental for the production of monoclonal and polyclonal antibodies, which are the key recognition elements in immunoassays. chemicalbook.comnih.gov

Competitive immunoassays are a common analytical tool for detecting small molecules like pesticides and mycotoxins in food and environmental samples. nih.govrsc.org The generation of specific antibodies for these assays requires the synthesis of haptens, which are typically analogues of the target analyte modified with a linker arm for conjugation to a carrier protein. csic.esrsc.org this compound is frequently used to introduce this essential linker. sci-hub.secsic.esrsc.org

The synthesis of haptens for various analytes illustrates the utility of this compound. For instance, in developing an immunoassay for the fungicide boscalid, a linker was introduced via alkylation with this compound. rsc.org Similarly, it was used in the synthesis of haptens for the fungicide pyraclostrobin, where it was converted into tert-butyl 5-mercaptopentanoate before being coupled to an iodophenyl-pyrazolol intermediate. csic.es In the creation of immunoreagents for the mycotoxin zearalenone (B1683625), this compound (also referred to as tert-butyl 5-bromovalerate) was used to selectively alkylate a hydroxyl group on the zearalenone backbone under Williamson ether synthesis conditions. nih.govcsic.es

The common strategy involves an alkylation reaction where the bromine atom is displaced by a nucleophile (such as a phenol (B47542), thiol, or amine) on the analyte's core structure. nih.govrsc.org The tert-butyl ester protects the carboxylic acid during this and subsequent synthetic steps. sci-hub.secsic.es In the final step, the tert-butyl group is removed, typically by treatment with an acid like trifluoroacetic acid, to liberate the carboxylic acid. csic.esnih.gov This free carboxyl group is then activated, often as an N-hydroxysuccinimidyl (NHS) ester, to facilitate covalent bonding to the amine groups of lysine (B10760008) residues on carrier proteins like bovine serum albumin (BSA) or ovalbumin (OVA). nih.govrsc.org

Target AnalyteHapten NameRole of this compoundReference
TrifloxystrobinHapten TFcUsed for α-alkylation of a carbonyl group to introduce a carboxylated alkyl chain. sci-hub.se sci-hub.se
PyraclostrobinHapten PYs5Converted to tert-butyl 5-mercaptopentanoate, which served as the linker precursor. csic.es csic.es
BoscalidHapten BLc IntermediateUsed to alkylate a mercaptide group to introduce the spacer arm. rsc.org rsc.org
Zearalenone (ZEN)Hapten ZEpUsed for O-alkylation of a phenolic hydroxyl group to attach the linker. nih.gov nih.gov

The design of the immunizing hapten is a critical factor that strongly influences the affinity and selectivity of the antibodies generated. nih.govrsc.org The site at which the spacer arm is attached to the hapten (the tethering site) and the length of the linker are crucial parameters. csic.esnih.gov These factors determine how the hapten is presented to the immune system, which in turn dictates the specific molecular features that the resulting antibodies will recognize. nih.govcsic.es

Research on immunoassays for various analytes has demonstrated this principle. In the development of antibodies for the fungicide trifloxystrobin, a study revealed a key influence of the linker's positioning on antibody affinity and specificity. sci-hub.se Similarly, for the mycotoxin zearalenone, antibodies raised using a hapten where the linker was distal to the aromatic moiety showed higher affinity than those from a hapten where the linker was attached to the aliphatic macrocyclic ring. nih.gov This highlights that the orientation of the molecule significantly impacts the immune response. nih.govnih.gov

Studies on alternariol (B1665735) mycotoxins also showed that the linker position strongly determines the specificity of the generated antibodies. nih.gov By synthesizing two different haptens with the spacer arm attached to different hydroxyl groups, researchers were able to generate antibodies with distinct recognition properties; one type recognized both alternariol (AOH) and its monomethyl ether (AME) with high affinity, while the other was more specific for AOH. nih.gov The availability of different haptens, often synthesized using versatile building blocks like this compound, allows for the development of heterologous competitive immunoassays, where the hapten used in the assay is different from the one used for immunization, a strategy known to often increase assay sensitivity. rsc.org

Role in the Synthesis of Self-Immolative Spacers

This compound is also a building block in the synthesis of self-immolative spacers. acs.orgunisi.it These are smart linkers used in advanced drug delivery systems and diagnostic tools, designed to cleave and release an active molecule in response to a specific trigger. unisi.itnih.gov The cleavage of the trigger group initiates a spontaneous, intramolecular cascade reaction, often a cyclization, that results in the release of the payload. nih.govresearchgate.net

In one synthetic scheme, this compound was reacted with triethylene glycol to begin the construction of a functionalized self-immolative spacer. unisi.it The pentanoate moiety forms the backbone of the spacer. After subsequent steps to introduce an azide functional group, the tert-butyl ester is hydrolyzed to yield a carboxylic acid, which can then be coupled to other molecules. unisi.it

Mechanistic and Computational Studies

Density Functional Theory (DFT) Studies on Conformational Stability

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and, consequently, the stability of different molecular conformations. Although direct DFT studies on the conformational landscape of isolated tert-butyl 5-bromopentanoate are not prominent, its derivatives are often incorporated into larger, flexible molecules where conformational stability is key to function.

In a different context, derivatives of this compound are used to create photosensitive scaffolds. unisi.it DFT calculations, specifically using functionals like B3LYP/6-31G*, were performed on these more complex, photosensitive molecules to optimize their ground state geometry and understand their electronic properties. unisi.it

Derivative/Final MoleculeComputational MethodPurpose of Study
Ethylenediamine-based polyzwitterionsDensity Functional Theory (DFT)To evaluate conformational stabilities and explain unique functional properties for drug delivery. acs.org
Photosensitive scaffoldsDensity Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)To optimize ground state geometry and calculate vertical excitation energies of the final products. unisi.it

Computational Investigations of Reaction Mechanisms and Intermediates

The reactivity of this compound is primarily centered around the nucleophilic substitution at the carbon atom bonded to the bromine. This makes it a valuable reagent for introducing a five-carbon chain with a protected carboxylic acid terminus.

The mechanism of its reactions, such as the Morita-Baylis-Hillman reaction, involves the formation of zwitterionic intermediates. unisi.it While computational studies on the specific intermediates of reactions involving this compound are not detailed, the general principles of these reaction classes are well-understood through computational chemistry. For example, the initial nucleophilic attack on a Michael acceptor leads to a charged intermediate whose electron-rich character drives subsequent bond formation. unisi.it

Furthermore, this compound is utilized in reactions such as the Kulinkovich cyclopropanation, a process that involves organotitanium intermediates. mpg.de The study of such reaction mechanisms, often aided by computational modeling, is crucial for optimizing reaction conditions and predicting outcomes.

Structure-Activity and Structure-Degradation Relationship (SDR) Studies

Structure-Activity Relationship (SAR) and Structure-Degradation Relationship (SDR) studies are pivotal in medicinal chemistry for optimizing the efficacy and stability of drug candidates. This compound is frequently used as a linker component in the synthesis of complex therapeutic agents, such as Proteolysis Targeting Chimeras (PROTACs). nih.govacs.org

PROTACs are large molecules designed to induce the degradation of specific proteins. Their structure consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. The nature and length of the linker, often synthesized using building blocks like this compound, are critical for the PROTAC's ability to form a stable ternary complex (Target Protein : PROTAC : E3 Ligase) and induce protein degradation. nih.govacs.org

In the development of "Head-to-Tail" macrocyclic PROTACs targeting Brd4, researchers conducted extensive SDR studies. nih.govacs.org By varying the length of the linker, which incorporated a moiety derived from this compound, they could investigate the impact on degradation efficiency. The degradation efficiency of these compounds was assessed in cell lines, and the results were used to refine the linker design for optimal activity. nih.govacs.org

PROTAC DerivativeLinker ModificationKey Finding
Macrocyclic PROTACs for Brd4Variation of linker length using derivatives of this compound. nih.govacs.orgThe linker length and conformation are critical for achieving potent and rapid degradation of the target protein. nih.gov
SHD913 (Macrocyclic PROTAC)Optimized macrocyclic linkerDemonstrated improved metabolic stability and potent degradation of Brd4 isoforms, with degradation rescued by proteasome inhibitors. nih.govacs.org

These studies highlight how the structural contribution of building blocks like this compound is integral to the biological activity and degradation profile of the final therapeutic molecule.

Analytical and Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, and it is routinely employed in studies involving tert-butyl 5-bromopentanoate.

¹H NMR (Proton NMR) provides detailed information about the hydrogen atoms in a molecule. In the ¹H NMR spectrum of a derivative of this compound, specific signals corresponding to the different proton environments are observed. For instance, in a study involving the synthesis of a thieno[3,2-f] nih.govacs.orgacs.orgtriazolo[4,3-a] nih.govacs.orgdiazepine derivative, the tert-butyl group of the pentanoate moiety exhibited a characteristic singlet at 1.39 ppm. nih.gov The methylene (B1212753) protons of the pentanoate chain appear as multiplets in the range of 1.6-2.3 ppm. nih.gov Specifically, the protons adjacent to the carbonyl group (C2) typically resonate around 2.25 ppm as a triplet, while the protons adjacent to the bromine atom would appear further downfield. nih.gov

¹³C NMR (Carbon-13 NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. For a derivative of this compound, the carbonyl carbon of the ester is typically observed around 172.60 ppm. nih.gov The quaternary carbon of the tert-butyl group appears at approximately 79.95 ppm, and the methyl carbons of the tert-butyl group resonate around 28.39 ppm. nih.gov The methylene carbons of the pentanoate chain show distinct signals, for example, at 34.86 ppm, 28.23 ppm, and 21.74 ppm in a reported derivative. nih.gov

In some research, ¹H NMR is also used to monitor reaction progress, such as the conversion of a starting material containing a this compound-derived linker. amazonaws.com The disappearance of starting material signals and the appearance of product peaks can be tracked over time. amazonaws.com

¹H NMR Data for a this compound Derivative
Chemical Shift (ppm) Assignment
1.39 (s, 9H)(CH₃)₃C-
1.59-1.64 (m, 2H)-CH₂-
1.68-1.75 (m, 2H)-CH₂-
2.25 (t, J = 7.3 Hz, 2H)-CH₂-C=O
Data sourced from a study on a thieno[3,2-f] nih.govacs.orgacs.orgtriazolo[4,3-a] nih.govacs.orgdiazepine derivative. nih.gov
¹³C NMR Data for a this compound Derivative
Chemical Shift (ppm) Assignment
172.60C=O
79.95-C(CH₃)₃
34.86-CH₂-
28.39-C(CH₃)₃
28.23-CH₂-
21.74-CH₂-
Data sourced from a study on a thieno[3,2-f] nih.govacs.orgacs.orgtriazolo[4,3-a] nih.govacs.orgdiazepine derivative. nih.gov

Mass Spectrometry (ESI-MS, LC-MS)

Mass spectrometry is an essential analytical tool for determining the molecular weight and confirming the identity of synthesized compounds.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and large molecules. In research involving this compound, ESI-MS is frequently used to confirm the mass of reaction products. For example, in the synthesis of PROTACs, the final compounds incorporating linkers derived from this compound are analyzed by ESI-MS to verify their molecular weight. nih.govacs.org The data is often reported as the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. nih.govacs.orggoogle.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for monitoring reaction progress, assessing the purity of products, and identifying intermediates. nih.gov In the synthesis of complex molecules, LC-MS is used to track the consumption of reactants and the formation of products, ensuring the reaction has gone to completion. nih.gov For instance, the synthesis of a macrocyclic PROTAC involved monitoring the reaction with LC-MS. nih.gov High-resolution mass spectrometry (HRMS) coupled with ESI is also utilized to determine the exact mass of the synthesized compounds, providing further confirmation of their elemental composition. nih.govacs.org

Mass Spectrometry Data for a Compound Derived from this compound
Technique Finding
LC-MSCalculated for C₂₉H₃₆N₄O₅S [M+H]⁺: 553.2, Found: 553.3 nih.gov
HRMS (ESI)Calculated for C₇₂H₉₃N₈O₁₂S [M+H]⁺: 1293.6628, Found: 1293.6611 nih.govacs.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the context of reactions involving this compound, IR spectroscopy can be used to confirm the presence or absence of specific functional groups. For example, in the synthesis of a voltage-sensitive dye, the disappearance of the azide (B81097) (N₃) asymmetric stretch signal at 2103 cm⁻¹ in the IR spectrum confirmed the full functionalization of the linker groups derived from a precursor of this compound. amazonaws.com While specific IR data for this compound itself is not detailed in the provided search results, it would be expected to show a strong absorption band for the carbonyl (C=O) group of the ester at approximately 1730 cm⁻¹ and C-Br stretching vibrations at lower wavenumbers.

Chromatography (Flash Column Chromatography, HPLC)

Chromatography is a fundamental technique for the purification of chemical compounds.

Flash Column Chromatography is a widely used method for purifying reaction products in organic synthesis. In numerous studies, crude products obtained from reactions involving this compound are purified by flash column chromatography on silica (B1680970) gel. nih.govnih.govcsic.escaltech.eduunisi.it The choice of solvent system (eluent) is crucial for achieving good separation of the desired product from unreacted starting materials and byproducts. nih.govamazonaws.comgoogle.com

High-Performance Liquid Chromatography (HPLC) , particularly preparative reversed-phase HPLC (RP-HPLC), is employed for the final purification of compounds to achieve high purity. nih.gov This is especially important for compounds intended for biological testing, such as PROTACs. nih.gov

X-ray Crystallography for Structural Elucidation of Complexes

While X-ray crystallography is not used to determine the structure of the relatively simple and flexible this compound molecule itself, it is a powerful technique for elucidating the three-dimensional structure of complex molecules and molecular assemblies that may incorporate linkers derived from it. For instance, in the development of macrocyclic PROTACs, X-ray crystallography was used to determine the co-crystal structure of the PROTAC bound to its target protein and an E3 ligase, forming a ternary complex. acs.orgnih.gov This provides critical insights into the molecular interactions that drive the degradation of the target protein. acs.orgnih.gov Although this compound is a precursor to the linker in these complexes, the structural data obtained from X-ray crystallography is vital for understanding the structure-activity relationships of the final, complex molecule. acs.orgnih.gov

Future Directions and Research Gaps

Exploration of Novel Reaction Pathways

The scientific community is actively seeking to broaden the synthetic utility of tert-butyl 5-bromopentanoate by investigating new types of chemical transformations. While its use in classical nucleophilic substitution reactions is well-established, researchers are now exploring its participation in more complex and innovative reaction cascades.

One area of interest is the development of novel coupling reactions. For instance, recent studies have demonstrated the use of this compound in palladium-catalyzed reactions to form new carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules. acs.org Another avenue of exploration involves its use in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, offering a more efficient and atom-economical approach to synthesis.

Furthermore, researchers are investigating the use of this compound in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals. By designing new reaction sequences, scientists aim to access novel molecular scaffolds with potential biological activity. The development of such reactions under mild and efficient conditions remains a significant goal. researchgate.net

Advanced Applications in Targeted Therapeutics

A particularly exciting frontier for this compound lies in the realm of targeted therapeutics, especially in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). google.com PROTACs are bifunctional molecules that recruit specific E3 ubiquitin ligases to a target protein, leading to its degradation. google.com

This compound serves as a crucial linker component in the synthesis of these complex molecules. Its chemical structure allows for the covalent attachment of a ligand that binds to the target protein and another ligand that engages an E3 ligase. acs.orggoogle.com Researchers are actively designing and synthesizing novel PROTACs incorporating linkers derived from this compound to target a variety of disease-causing proteins, including those involved in cancer. google.comnih.gov For example, it has been utilized in the development of degraders targeting KRAS-mutant colorectal cancer and in the creation of selective BRD9 inhibitors. google.comnih.gov

The modular nature of PROTACs allows for the fine-tuning of their properties by modifying the linker, and this compound provides a versatile platform for such modifications. Future research will likely focus on optimizing the length, rigidity, and chemical composition of the linker to enhance the efficacy and selectivity of these next-generation therapeutics.

Further Elucidation of Mechanistic Aspects

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic methods and for the rational design of new applications. While the fundamental principles of its reactivity, such as nucleophilic substitution, are understood, there are still nuances to be explored.

For instance, detailed kinetic and computational studies can provide valuable insights into the transition states and intermediates of its reactions. This knowledge can help in the selection of optimal reaction conditions, such as solvents and catalysts, to improve yields and minimize side products.

Moreover, a more profound mechanistic understanding is essential for its application in complex biological systems. Investigating how the structure of the linker derived from this compound influences the formation and stability of the ternary complex in PROTACs is a key area of ongoing research. acs.org Techniques such as X-ray crystallography and advanced NMR spectroscopy are being employed to visualize these interactions at the molecular level. acs.org

Development of Sustainable Synthetic Routes

In line with the growing emphasis on green chemistry, there is a significant push to develop more sustainable and environmentally friendly methods for the synthesis of this compound itself. Traditional synthetic routes often involve the use of hazardous reagents and generate significant waste.

One promising approach is the use of solid acid catalysts to replace traditional liquid acids in the esterification of 5-bromopentanoic acid with isobutene. google.com Solid catalysts, such as perfluorinated sulfonic acid resins, can be easily separated from the reaction mixture and reused, reducing waste and simplifying the purification process. google.com Research in this area focuses on developing highly active and stable catalysts that can operate under mild conditions. google.com

Q & A

Q. Q. What frameworks (e.g., PEO, FINER) are optimal for designing studies on the environmental fate of tert-Butyl 5-bromopentanoate in aquatic systems?

  • Methodological Guidance :
  • Structure the question using PEO :
  • P opulation: Aquatic microorganisms (e.g., Daphnia magna).
  • E xposure: Sub-lethal concentrations (0.1–10 ppm) under UV light.
  • O utcome: Biodegradation rates and metabolite toxicity (e.g., bromobutanol).
  • Validate via OECD 301F ready biodegradability tests and QSAR modeling .

Ethical and Reproducibility Considerations

Q. Q. How can researchers ensure reproducibility in kinetic studies of tert-Butyl 5-bromopentanoate-mediated reactions?

  • Methodological Guidance :
  • Pre-register protocols on platforms like Zenodo or OSF. Include raw data (e.g., kinetic traces, NMR FIDs) in supplementary materials.
  • Use the FLOAT method to refine questions: Focus on specific variables (e.g., solvent polarity), Limit scope to one reaction type, and Outline analytical validation steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 5-bromopentanoate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 5-bromopentanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.